An In-Depth Technical Guide to Dibromo(1,5-cyclooctadiene)platinum(II)
An In-Depth Technical Guide to Dibromo(1,5-cyclooctadiene)platinum(II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Dibromo(1,5-cyclooctadiene)platinum(II), commonly abbreviated as Pt(cod)Br₂, a pivotal organometallic complex in modern chemistry. As a stable and versatile precursor, Pt(cod)Br₂ serves as a critical starting material for the synthesis of a wide array of platinum(II) and platinum(0) compounds, finding extensive use in catalysis, materials science, and coordination chemistry.[1] This document details its fundamental properties, molecular structure, synthesis, and key applications, offering field-proven insights for laboratory practice.
Core Molecular Properties and Structure
Pt(cod)Br₂ is a platinum complex featuring a central platinum atom in the +2 oxidation state. It is coordinated by two bromide ligands and one 1,5-cyclooctadiene (cod) ligand, which binds to the metal center in a bidentate fashion through its two double bonds.
Molecular Weight and Formula
The fundamental identity of a chemical compound begins with its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and analysis.
| Property | Value | Source |
| Chemical Formula | C₈H₁₂Br₂Pt | [2][3] |
| Molecular Weight | 463.09 g/mol | [2][3] |
| CAS Number | 12145-48-1 | [2][4] |
| Appearance | White to pale yellow powder | [3][5] |
Chemical Structure and Bonding
The geometry of Pt(cod)Br₂ is square planar, which is characteristic of d⁸ metal complexes like platinum(II). The 1,5-cyclooctadiene ligand adopts a "tub" conformation to chelate to the platinum center. The Pt-Br bonds and the coordination of the olefinic groups of the COD ligand complete the square planar coordination sphere. This specific arrangement confers both stability and reactivity to the complex, making the COD ligand susceptible to displacement by other ligands, which is the basis for its utility as a synthetic precursor.
Below is a two-dimensional representation of the Pt(cod)Br₂ molecular structure.
Caption: 2D schematic of the Pt(cod)Br₂ square planar structure.
Synthesis and Characterization
The reliable synthesis and rigorous characterization of Pt(cod)Br₂ are fundamental to its use in further applications. The most common synthetic routes involve the reaction of a platinum(IV) or platinum(II) salt with 1,5-cyclooctadiene in the presence of bromide ions.
Recommended Synthesis Protocol
A well-established method for preparing Pt(cod)Br₂ is adapted from the procedures for analogous halo-platinum complexes.[5] This protocol involves the reduction of a Pt(IV) species in situ, followed by ligand coordination.
Materials:
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Hydrated Chloroplatinic Acid (H₂PtCl₆·xH₂O)
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Sodium Bromide (NaBr)
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1,5-Cyclooctadiene (cod)
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Glacial Acetic Acid
Step-by-Step Procedure:
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Preparation of Bromoplatinic Acid: In a suitable flask, dissolve hydrated chloroplatinic acid and an excess of sodium bromide in glacial acetic acid.
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Reaction Initiation: Heat the solution gently (e.g., to 75°C) for a short period (approx. 10 minutes) to facilitate the formation of the bromoplatinate species.[5]
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Olefin Addition: Add 1,5-cyclooctadiene to the warm solution. The reaction is typically rapid, indicated by a color change and the formation of a precipitate.[5] The platinum is reduced from the +4 to the +2 oxidation state, accompanied by partial oxidation of the olefin.[5]
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Isolation and Purification: The impure product precipitates from the hot solution. It is then isolated by filtration and purified in the same manner as its chloro-analogue, typically involving washing with appropriate solvents like ethanol and diethyl ether to remove unreacted starting materials and byproducts.[5]
Causality Note: The use of glacial acetic acid as a solvent is critical as it facilitates the dissolution of the platinum salt and is relatively inert under the reaction conditions. The in situ reduction of Pt(IV) to Pt(II) by the olefin is a key step that avoids the need to start with a less stable or less commercially available Pt(II) source.
The following diagram illustrates the general workflow for the synthesis of Pt(cod)Br₂.
Caption: General experimental workflow for the synthesis of Pt(cod)Br₂.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized Pt(cod)Br₂ is essential. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques for this purpose.
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¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the coordinated COD ligand. The olefinic protons (CH=CH) typically appear as a multiplet, while the aliphatic methylene protons (-CH₂-) also give rise to distinct signals. The chemical shifts and coupling patterns are sensitive to the coordination environment. For the analogous dichloro complex, Pt(cod)Cl₂, the olefinic protons appear around 5.6 ppm and the methylene protons around 2.7 ppm, often with satellites from coupling to the ¹⁹⁵Pt isotope (I=1/2, 33.7% natural abundance). Similar shifts are expected for the dibromo derivative.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show two main signals corresponding to the olefinic and aliphatic carbons of the COD ligand.
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Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the key functional groups. Strong absorption maxima for the coordinated cyclooctadiene ligand are expected. For Pt(cod)Br₂, characteristic peaks have been reported at 1334, 1175, 1007, 870, 830, and 780 cm⁻¹.[5]
Applications in Research and Development
Pt(cod)Br₂ is not typically used as an end-product but rather as a versatile starting material for a multitude of platinum-containing compounds. Its utility stems from the labile nature of the COD ligand, which can be easily displaced by other ligands such as phosphines, amines, and N-heterocyclic carbenes (NHCs).
Key Application Areas:
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Catalysis: It serves as a precursor for generating catalytically active species for various organic transformations.[1] These include hydrosilylation, hydrogenation, and cross-coupling reactions. The ability to readily synthesize derivatives with tailored electronic and steric properties by replacing the COD ligand is central to its role in catalyst development.
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Coordination Chemistry: The complex is a cornerstone in the study of platinum coordination chemistry, allowing researchers to explore metal-ligand interactions and synthesize novel compounds with unique properties.[1]
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Materials Science: Pt(cod)Br₂ has been used in the synthesis of novel polymeric materials and nanostructures.[1] The defined coordination environment allows for the creation of materials with specific electronic or sensory properties.[1] For example, transition metal carbene complexes of platinum can be prepared by heating platinum bromide precursors with imidazolium salts.[6]
Handling and Safety
As with all platinum compounds, appropriate safety precautions must be taken. Pt(cod)Br₂ is classified as a skin, eye, and respiratory irritant.[4]
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Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent decomposition.[4]
References
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Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, Volume XIII. [Link]
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Platinum(II) bromide. Wikipedia. [Link]
